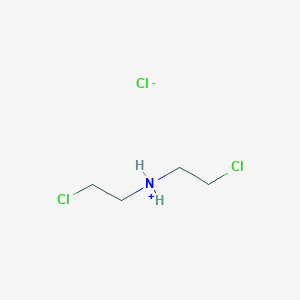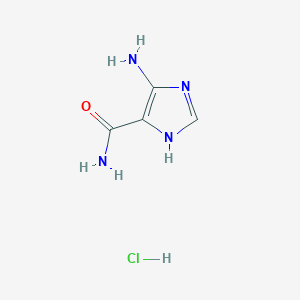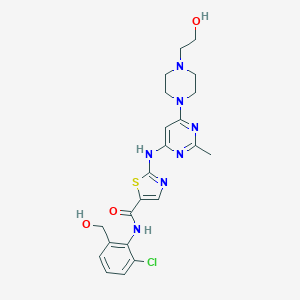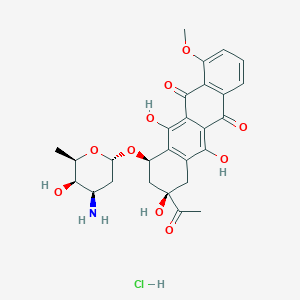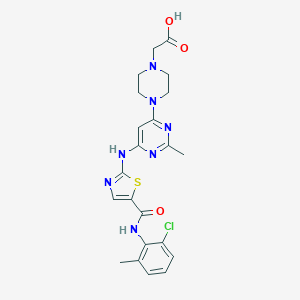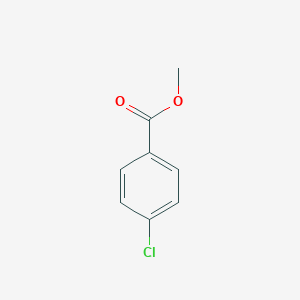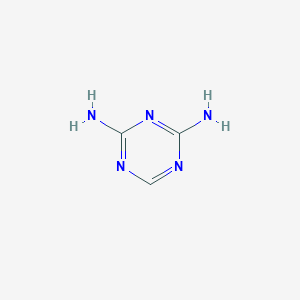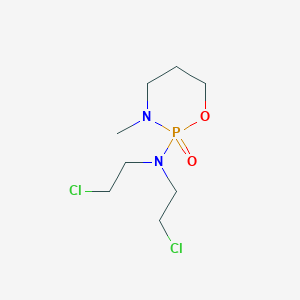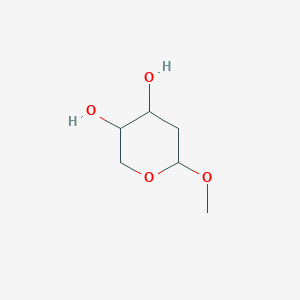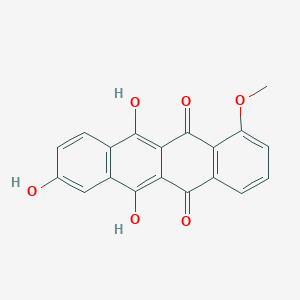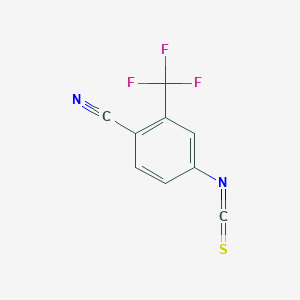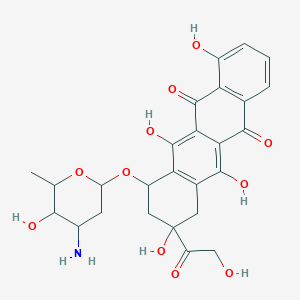
6-Methyleneandrost-4-ene-3,17-dione
Overview
Description
6-Methyleneandrost-4-ene-3,17-dione is a chemical compound with the molecular formula C20H26O2 . It is also known as 1,2-Dihydro Exemestane and is a metabolite of Exemestane . It is a synthetic precursor of exemestane .
Synthesis Analysis
The synthesis of 6-Methyleneandrost-4-ene-3,17-dione involves innovative N-substituted 6α-piperazinomethyl-Δ4-3,17-diketo-steroids via the region-directed three-component condensation method . It is also produced from N-substituted piperazine derivatives and androst-4-en-3,17-dione (AD) .Molecular Structure Analysis
The molecular structure of 6-Methyleneandrost-4-ene-3,17-dione is characterized by an average mass of 298.419 Da and a monoisotopic mass of 298.193268 Da . The steroid A ring approximates to a sofa (or envelope) conformation, with the methylene group adjacent to the link to the B ring lying out of the plane of the other atoms .Chemical Reactions Analysis
6-Methyleneandrost-4-ene-3,17-dione is an irreversible steroidal aromatase inactivator, similar in structure to the enzyme’s natural substrate androstenedione . It can be inactivated by irreversibly binding to the active site of the enzyme .Physical And Chemical Properties Analysis
6-Methyleneandrost-4-ene-3,17-dione is a solid at 20 degrees Celsius . It appears as a white to orange to green powder to crystal .Scientific Research Applications
Cancer Treatment Aromatase Inhibitor
6-Methyleneandrost-4-ene-3,17-dione is known under the trade name “Aromasin” and is used as an aromatase inactivator in the treatment of malignant neoplasms of the mammary gland. It is a modern and highly effective medication for breast cancer therapy .
Medical Research Exemestane Intermediate
This compound serves as an intermediate in the synthesis of exemestane, a new irreversible aromatase inhibitor that has been studied for its potential in treating various hormone-sensitive cancers .
Environmental Studies Stable Isotope Labeling
Stable isotope labeling with compounds like 6-Methyleneandrost-4-ene-3,17-dione-[d3] allows researchers to study metabolic pathways in vivo safely. It’s used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food .
Organic Synthesis and Biotechnology
The production of 6-Methyleneandrost-4-ene-3,17-dione relates to organic synthesis and biotechnology fields, where it’s used to create steroid compounds with specific properties for various applications .
Aromatase Inhibition Research
Research on potential metabolites of exemestane involves this compound due to its role in aromatase inhibition, which is crucial for understanding and developing treatments for estrogen-dependent diseases .
Mechanism of Action
Target of Action
The primary target of 6-Methyleneandrost-4-ene-3,17-dione is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital hormones in various physiological processes.
Mode of Action
6-Methyleneandrost-4-ene-3,17-dione acts as an irreversible aromatase inhibitor . Structurally similar to the natural substrate of aromatase, it serves as a pseudosubstrate for the enzyme . It irreversibly binds to the active site of the enzyme, causing its inactivation . This process is also known as "suicidal inhibition" .
Biochemical Pathways
By inhibiting the aromatase enzyme, 6-Methyleneandrost-4-ene-3,17-dione effectively blocks the conversion of androgens to estrogens . This leads to a significant reduction in circulating estrogen levels in postmenopausal women .
Result of Action
The primary result of the action of 6-Methyleneandrost-4-ene-3,17-dione is a marked decrease in circulating estrogen levels . This makes it an effective selective treatment for hormone-dependent breast cancer in postmenopausal women .
Safety and Hazards
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRGETZTRARSMA-DAELLWKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513775 | |
| Record name | 6-Methylideneandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyleneandrost-4-ene-3,17-dione | |
CAS RN |
19457-55-7 | |
| Record name | 6-Methyleneandrost-4-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19457-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylideneandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyleneandrost-4-en-3,17-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93RDL2KVK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-Methyleneandrost-4-ene-3,17-dione in pharmaceutical synthesis?
A1: 6-Methyleneandrost-4-ene-3,17-dione serves as a crucial intermediate in the synthesis of Exemestane [, ]. Exemestane (6-methyleneandrosta-1,4-diene-3,17-dione) is a steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer. The chemical synthesis of Exemestane often involves the Δ1-dehydrogenation of 6-Methyleneandrost-4-ene-3,17-dione [].
Q2: Can you elaborate on the synthesis of Exemestane from sitosterol as described in the research?
A2: The research highlights a combined chemical and microbiological approach to synthesize Exemestane from sitosterol []. While the specific details of each step are not provided, the paper mentions that this process involves the production of 6-Methyleneandrost-4-ene-3,17-dione as an intermediate compound before the final conversion to Exemestane. This approach leverages the ability of certain microorganisms to perform specific transformations on sterol molecules, leading to the desired modifications for pharmaceutical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



